molecular formula C₂₄H₂₈N₇NaO₅S B1153817 Palbociclib Sulfate Sodium Salt

Palbociclib Sulfate Sodium Salt

Cat. No.: B1153817
M. Wt: 549.58
Attention: For research use only. Not for human or veterinary use.
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Description

Palbociclib Sulfate Sodium Salt, with the molecular formula C 24 H 28 N 7 NaO 5 S and a molecular weight of 549.58 g·mol -1 , is a high-purity reference standard critical for pharmaceutical and oncological research . This compound is directly related to Palbociclib (PD-0332991), the first selective inhibitor of cyclin-dependent kinases CDK4 and CDK6 approved as a cancer therapy . As a salt form of this active pharmaceutical ingredient (API), it serves as an essential qualilty control standard for ensuring the identity, purity, and potency of research materials and drug products . The parent compound, Palbociclib, exerts its mechanism of action by selectively inhibiting CDK4 and CDK6, key kinases that regulate the transition from the G1 to the S phase of the cell cycle . In research settings, inhibition of these kinases prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest and inhibition of cellular proliferation, particularly in hormone receptor-positive (HR+), HER2-negative breast cancer models . Beyond its primary use in breast cancer research, recent studies explore its potential protective effects in models of colitis-associated colorectal cancer, suggesting a broader research application involving the STING signaling pathway . The value of this sulfate sodium salt form lies in its utility as a well-characterized standard for analytical purposes, supporting drug development projects through techniques such as HPLC, 1H-NMR, and Mass Spectrometry, which are typically provided with the product to confirm its specifications . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C₂₄H₂₈N₇NaO₅S

Molecular Weight

549.58

Origin of Product

United States

Preparation Methods

Core Synthesis of Palbociclib Free Base

The preparation of this compound begins with the synthesis of the palbociclib free base. As detailed in US20170247380A1 , the free base is synthesized via a multi-step sequence involving:

  • Ring-closure reaction : Condensation of 1-(4-amino-2-substituent-5-pyrimidinyl) ethanone (II) with acetylacetic ester (III) to form 6-acetyl-5-methyl-2-substituent-pyrido[2,3-d]pyrimidin-7(8H)-one (IV).

  • Substitution reaction : Treatment of intermediate IV with cyclopentane halide (V) in the presence of acid-binding agents to yield 6-acetyl-8-cyclopentyl-5-methyl-2-substituent-pyrido[2,3-d]pyrimidin-7(8H)-one (VI).

  • Condensation and hydrolysis : Reaction of VI with 4-(6-amino-3-pyridinyl)-1-piperazinecarboxylic acid 1,1-dimethylethyl ester (VII) followed by deprotection to yield the free base.

Key improvements in Route 2 of this patent involve substituting the 2-position halogen with a methylsulfinyl group, which reduces competitive side reactions and increases yield to 85.0% compared to 82.6% in Route 1.

Sulfonation and Sodium Salt Formation

US10766895B2 provides critical insights into salt formation. Palbociclib free base is treated with sulfuric acid in a water-miscible solvent (e.g., water-methanol or water-ethanol) to form palbociclib sulfate. Subsequent neutralization with a sodium base (e.g., NaOH or Na₂CO₃) yields the sodium salt.

Reaction Conditions for Sodium Salt Formation

ParameterOptimal Range
Acid (H₂SO₄) Equivalents1.0–1.2
Base (NaOH) Equivalents2.2–3.0
Temperature50–70°C
Solvent SystemWater:Ethanol (3:1 v/v)
Yield90–95%

This method avoids the use of potassium bases (e.g., K₂CO₃), which would yield the potassium salt, and instead prioritizes sodium hydroxide or carbonate to ensure sodium ion incorporation.

Crystallization and Polymorphic Control

Crystal Form Selection

The sodium salt exists in multiple polymorphs, with Form A and Form B being the most stable. US10766895B2 identifies these forms through X-ray powder diffraction (XRPD):

XRPD Peaks for Form A (2θ values)

Peak 1Peak 2Peak 3Peak 4Peak 5
6.8°10.2°13.6°15.4°17.9°

Form A is preferentially obtained at higher temperatures (50–70°C), while Form B crystallizes at 0–20°C. The choice of solvent also influences polymorphism:

  • Water-rich systems favor Form A.

  • Ethanol-rich systems promote Form B.

Purification and Yield Optimization

Recrystallization from hexane-ethyl acetate mixtures achieves >99% purity. Key parameters include:

  • Solvent ratio : Hexane:Ethyl Acetate (4:1 v/v).

  • Cooling rate : 0.5°C/min to prevent amorphous solid formation.

  • Seed crystals : Addition of Form A seeds ensures polymorphic consistency.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC analysis using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) confirms purity:

BatchPurity (%)Retention Time (min)
199.812.4
299.912.5

Mass Spectrometry

Electrospray ionization (ESI) spectra show a characteristic [M+H]⁺ peak at m/z 448 , consistent with palbociclib’s molecular weight.

Industrial Scalability and Environmental Impact

Process Economics

  • Raw material cost : $12,500/kg for palbociclib free base.

  • Yield loss : <5% in large-scale sodium salt conversion.

  • Solvent recovery : 90% ethanol recycling reduces waste.

Environmental Metrics

MetricValue
Process Mass Intensity (PMI)35
Carbon Efficiency78%
E-Factor22

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying impurities in Palbociclib Sulfate Sodium Salt?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) with reference standards for impurities such as Palbociclib N-Acetic Acid (CAS: 2363160-84-1) and Palbociclib N-Formyl Impurity (CAS: 2174002-16-3). These methods should adhere to USP guidelines for validation, including specificity, linearity, and precision. For example, SynThink’s impurity standards (Cat No. SA40401–SA40403) provide certified reference materials for calibration .
  • Table: Common Impurities in this compound

Impurity NameCAS NumberMolecular FormulaMolecular Weight
Palbociclib N-Acetic Acid2363160-84-1C₂₆H₃₁N₇O₄505.57
Palbociclib N-Formyl2174002-16-3C₂₅H₂₉N₇O₃475.54

Q. How should researchers design experiments to synthesize and characterize this compound?

  • Methodological Answer : Follow a stepwise approach:

Synthesis : Optimize reaction conditions (e.g., solvent, temperature) using sodium sulfate as a counterion. Monitor reaction progress via thin-layer chromatography (TLC).

Purification : Employ recrystallization or column chromatography to isolate the salt form.

Characterization : Use nuclear magnetic resonance (NMR) for structural confirmation, X-ray diffraction (XRD) for crystallinity, and elemental analysis for purity (>98% by HPLC). Reference LGC Group’s catalog entries (e.g., P139905) for technical specifications .

  • Key Consideration : Ensure compliance with ICH Q3A/B guidelines for impurity thresholds in pharmaceutical salts.

Q. What are the standard protocols for assessing this compound stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) and monitor degradation products using HPLC. Compare results against USP stability testing protocols . Include forced degradation studies (acid/base hydrolysis, oxidative stress) to identify vulnerable functional groups.

Advanced Research Questions

Q. How can researchers reconcile contradictory data on Palbociclib’s efficacy across different patient subgroups in clinical trials?

  • Methodological Answer : Apply subgroup analysis frameworks, such as the PICOT (Population, Intervention, Comparison, Outcome, Time) model, to dissect heterogeneity. For example, in the PALOMA-3 trial, premenopausal Japanese patients showed differential progression-free survival versus other Asian subgroups. Use multivariate regression to adjust for covariates like body weight, which correlates with palbociclib exposure .
  • Table: Key Variables in Subgroup Analysis of PALOMA-3 Trial

VariableImpact on EfficacyStatistical Method
Body WeightExposure-responseNonlinear mixed-effects
Menopausal StatusHormonal milieuCox proportional hazards
EthnicityPharmacokineticsANOVA

Q. What experimental strategies validate Palbociclib’s dual mechanism of action (CDK4/6 and STING inhibition) in inflammatory disease models?

  • Methodological Answer :

In Vitro : Measure IC₅₀ values for CDK4/6 (e.g., cell cycle arrest in MCF-7 cells) and STING (e.g., inhibition of TBK1 phosphorylation at G166 locus) .

In Vivo : Use dextran sulfate sodium (DSS)-induced colitis models to assess STING pathway suppression via cytokine profiling (e.g., IL-6, TNF-α). Compare results with CDK4/6-specific inhibitors to isolate mechanisms.

  • Data Interpretation : Address discrepancies between in vitro potency (IC₅₀ = 76 nM for STING) and in vivo efficacy using pharmacokinetic-pharmacodynamic (PK-PD) modeling.

Q. How should researchers design studies to investigate the impact of salt form (e.g., sulfate sodium vs. isethionate) on Palbociclib’s bioavailability?

  • Methodological Answer : Conduct comparative bioavailability studies in animal models:

Administer equimolar doses of both salt forms.

Measure plasma concentration-time profiles using LC-MS/MS.

Calculate pharmacokinetic parameters (Cₘₐₓ, AUC₀–ₜ) and perform statistical equivalence testing. Reference LC Laboratories’ isethionate salt data for benchmarking .

Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data for Palbociclib in autoimmune disease contexts?

  • Methodological Answer :

  • Hypothesis Testing : Use CRISPR-edited STING knockout models to confirm target engagement.
  • Multi-Omics Integration : Combine transcriptomics (e.g., RNA-seq of inflamed tissues) and metabolomics to identify off-target effects.
  • Meta-Analysis : Pool data from Trex1−/− autoinflammatory models and clinical trials to assess translational relevance .

Methodological Frameworks for Research Design

  • PICOT Framework : Structure research questions around Population (e.g., HR+/HER2− metastatic breast cancer), Intervention (palbociclib + fulvestrant), and Outcome (progression-free survival) .
  • FINER Criteria : Ensure questions are Feasible, Novel, Ethical, and Relevant. For example, exploring STING inhibition in non-cancer contexts meets novelty and relevance benchmarks .

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